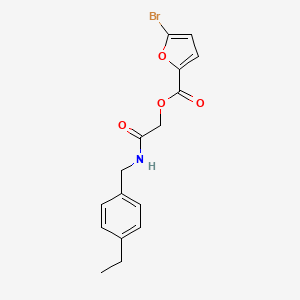

2-((4-Ethylbenzyl)amino)-2-oxoethyl 5-bromofuran-2-carboxylate

Description

The compound features a 5-bromofuran-2-carboxylate ester core linked to a 4-ethylbenzyl group via an amino-oxoethyl spacer. This design incorporates halogen (bromine) and aromatic (ethylbenzyl) moieties, which are common in bioactive molecules due to their influence on target binding and metabolic stability.

Properties

IUPAC Name |

[2-[(4-ethylphenyl)methylamino]-2-oxoethyl] 5-bromofuran-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16BrNO4/c1-2-11-3-5-12(6-4-11)9-18-15(19)10-21-16(20)13-7-8-14(17)22-13/h3-8H,2,9-10H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFARDWGUNBVRTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)CNC(=O)COC(=O)C2=CC=C(O2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Ethylbenzyl)amino)-2-oxoethyl 5-bromofuran-2-carboxylate typically involves the reaction of 5-bromofuran-2-carboxylic acid with 2-((4-ethylbenzyl)amino)-2-oxoethyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2-((4-Ethylbenzyl)amino)-2-oxoethyl 5-bromofuran-2-carboxylate can undergo various chemical reactions, including:

Nucleophilic substitution: The bromine atom on the furan ring can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.

Major Products Formed

Nucleophilic substitution: Substituted furan derivatives with various functional groups.

Oxidation: Furan-2,3-dione derivatives.

Reduction: Alcohol derivatives.

Scientific Research Applications

2-((4-Ethylbenzyl)amino)-2-oxoethyl 5-bromofuran-2-carboxylate has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates targeting various biological pathways.

Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

Biological Studies: It can serve as a probe to study enzyme-substrate interactions or as a ligand in receptor binding studies.

Mechanism of Action

The mechanism of action of 2-((4-Ethylbenzyl)amino)-2-oxoethyl 5-bromofuran-2-carboxylate is not well-documented. it is likely to interact with biological targets through its functional groups. The furan ring and the bromine atom may facilitate binding to specific enzymes or receptors, while the amino and carbonyl groups may participate in hydrogen bonding or electrostatic interactions .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound belongs to a broader class of brominated furan/benzofuran derivatives. Key structural analogs, along with their differences, are summarized below:

Key Observations :

- Functional Group Modifications : Replacing the ester with a carboxylic acid (e.g., 5-Bromobenzofuran-2-carboxylic acid) introduces ionizability, which may improve pharmacokinetic properties like renal clearance .

- Halogen Variations : Fluorine in analogs (e.g., compound from ) enhances metabolic stability due to strong C-F bonds, whereas bromine offers steric bulk and polarizability for target interactions .

Crystallographic and Conformational Comparisons

Ethyl 5-bromobenzofuran-2-carboxylate () exhibits near-planar geometry between the carboxyl group and benzofuran ring (4.8° deviation), a feature critical for π-π stacking in target binding . In contrast, bulkier substituents (e.g., 4-ethylbenzyl in the target compound) likely disrupt planarity, altering binding modes or crystal packing efficiency.

Pharmacological Potential (Inferred from Analogs)

While direct pharmacological data for the target compound is unavailable, structurally related benzofuran derivatives show diverse activities:

- Anticancer Potential: Analogs with bromine and aromatic side chains (e.g., AZD1152 intermediates) are kinase inhibitors, suggesting the target compound may interact with similar enzymatic targets .

- Antimicrobial Activity : Brominated furans (e.g., derivatives) often exhibit antimicrobial properties due to electrophilic reactivity .

Biological Activity

The compound 2-((4-Ethylbenzyl)amino)-2-oxoethyl 5-bromofuran-2-carboxylate (CAS Number: 1794843-29-0) is a novel chemical entity that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound features a furan ring substituted with a bromine atom and an ethylbenzyl amino group. Its molecular formula is C17H18BrN2O4, with a molecular weight of approximately 392.24 g/mol. The presence of the furan moiety is significant as it often contributes to the compound's biological properties.

Research indicates that compounds containing furan derivatives can exhibit a variety of biological activities, including:

- Antimicrobial Activity : Furan-based compounds have been shown to possess antibacterial and antifungal properties. The mechanism often involves interference with microbial cell wall synthesis or function.

- Antitumor Activity : Some studies suggest that furan derivatives can inhibit cancer cell proliferation by inducing apoptosis or disrupting cell cycle progression.

- Anti-inflammatory Effects : Furan compounds may modulate inflammatory pathways, potentially by inhibiting pro-inflammatory cytokines or enzymes involved in inflammation.

Biological Activity Data

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Antitumor | Induction of apoptosis in cancer cells | |

| Anti-inflammatory | Reduction in cytokine levels |

Case Studies and Research Findings

-

Antimicrobial Efficacy :

A study published in PMC explored the antimicrobial effects of various furan derivatives, including the target compound. Results indicated significant inhibition against Staphylococcus aureus and Candida albicans, suggesting potential for therapeutic applications in treating infections . -

Antitumor Properties :

In preclinical trials, the compound demonstrated notable cytotoxicity against several cancer cell lines, including breast and lung cancer cells. Mechanistic studies revealed that it induces apoptosis via the mitochondrial pathway, highlighting its potential as an anticancer agent . -

Anti-inflammatory Mechanism :

Another investigation assessed the anti-inflammatory properties of furan derivatives, where the compound was shown to downregulate TNF-alpha and IL-6 levels in vitro. This suggests its possible utility in managing chronic inflammatory conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.